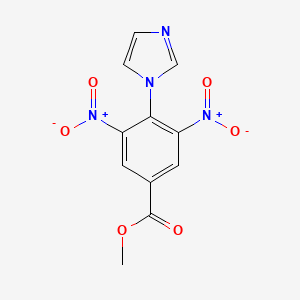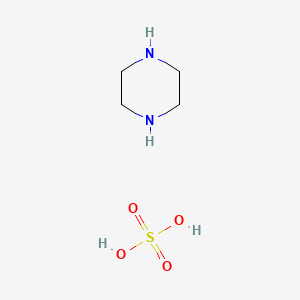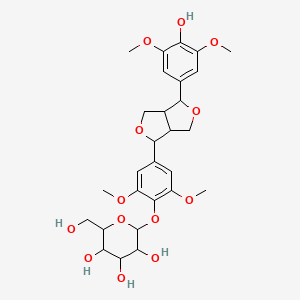![molecular formula C22H22ClN3S B1228571 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea](/img/structure/B1228571.png)
3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic and Structural Analysis
Thiourea derivatives, including structures similar to 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea, have been extensively studied for their spectroscopic properties. These studies include synthesis, characterization, and the investigation of their molecular structures using various spectroscopic methods like FT-IR, UV/vis, NMR, and X-ray crystallography. Such research provides critical insights into the properties and potential applications of these compounds (Abosadiya et al., 2015).
2. DNA Binding and Biological Activities
Research on similar thiourea compounds has explored their interactions with DNA, which is a significant aspect of drug design and pharmacological studies. Studies include the analysis of DNA-binding properties using techniques like cyclic voltammetry and UV–vis spectroscopy. This research is crucial for understanding the potential therapeutic applications of these compounds (Tahir et al., 2015).
3. Antimicrobial Applications
Several studies have synthesized thiourea derivatives and tested them for antimicrobial activities. These include evaluations against bacterial and fungal strains, contributing to the development of novel antimicrobial agents. Such research is particularly valuable in the context of rising antibiotic resistance (Patel & Patel, 2017).
4. Cytotoxicity and Cancer Research
Thiourea derivatives have been synthesized and evaluated for their cytotoxic properties, particularly in the context of cancer research. This includes studies on cell cycle analysis and cytotoxicity against various cancer cell lines, which is essential for the development of new cancer therapies (Mushtaque et al., 2017).
5. Molecular Docking Studies
Molecular docking studies of thiourea derivatives, including those structurally related to 3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea, are significant in drug discovery and development. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the design of more effective drugs (Chandrasekhar et al., 2019).
Eigenschaften
Produktname |
3-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(3-pyridinylmethyl)thiourea |
|---|---|
Molekularformel |
C22H22ClN3S |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-1-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C22H22ClN3S/c1-16-8-10-18(11-9-16)14-26(15-19-5-4-12-24-13-19)22(27)25-21-7-3-6-20(23)17(21)2/h3-13H,14-15H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
SFOXSUVVSTUULR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NC3=C(C(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NC3=C(C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1228488.png)
![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)


![4-chloro-N-[2-(1H-indol-3-yl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]benzamide](/img/structure/B1228498.png)
![2-[[2-(Cyclohexylamino)-2-oxoethyl]thio]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1228499.png)


![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B1228503.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)



